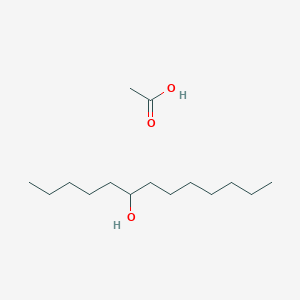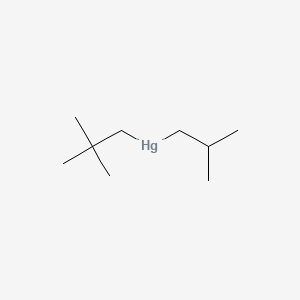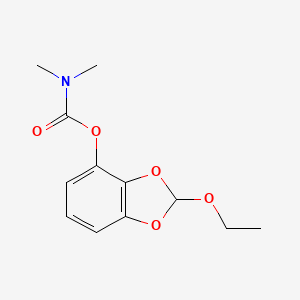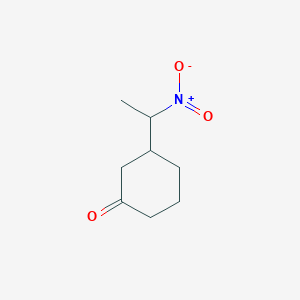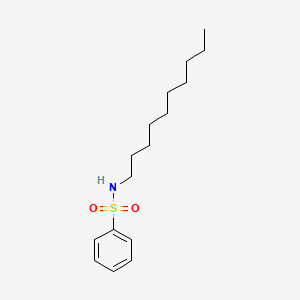
N-decylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-decylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a decyl group (a ten-carbon alkyl chain) attached to the nitrogen atom of the sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: N-decylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with decylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C10H21NH2→C6H5SO2NHC10H21+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions: N-decylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzenesulfonamides.
科学的研究の応用
N-decylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer properties through the inhibition of carbonic anhydrase IX.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of N-decylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain tumors. By inhibiting this enzyme, this compound disrupts the pH regulation within cancer cells, leading to cell death.
類似化合物との比較
N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a decyl group.
N-methylbenzenesulfonamide: Contains a methyl group instead of a decyl group.
N-phenylbenzenesulfonamide: Features a phenyl group attached to the nitrogen atom.
Uniqueness: N-decylbenzenesulfonamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic properties.
特性
CAS番号 |
58494-73-8 |
|---|---|
分子式 |
C16H27NO2S |
分子量 |
297.5 g/mol |
IUPAC名 |
N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO2S/c1-2-3-4-5-6-7-8-12-15-17-20(18,19)16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3 |
InChIキー |
ZDWKJWKPOGFNLM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

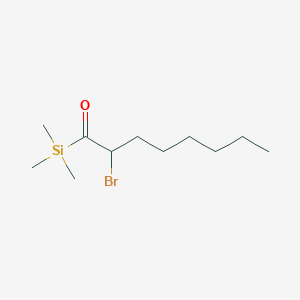
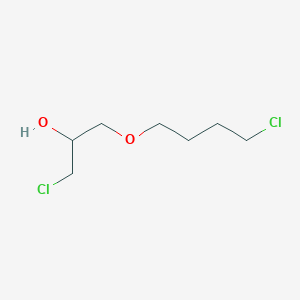

![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
